1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorophenylboronic acid and a suitable cyclobutane derivative.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 2,4-difluorophenylboronic acid with the cyclobutane derivative.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C11H8F2O3 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3H,4-5H2,(H,15,16) |
InChI Key |
GKHABWQLHMRXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
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